molecular formula C7H13NO4 B1526170 N-methoxy-N-methyl-1,4-dioxane-2-carboxamide CAS No. 1214900-98-7

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide

Cat. No. B1526170
CAS RN: 1214900-98-7
M. Wt: 175.18 g/mol
InChI Key: KHGAHEVTGMUNDD-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is a chemical compound with the molecular formula C7H13NO4 . It is also known as MXE.


Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is defined by its molecular formula, C7H13NO4 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are often used .


Physical And Chemical Properties Analysis

“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” has a molecular weight of 175.18 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .

properties

IUPAC Name

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGAHEVTGMUNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1COCCO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide

Synthesis routes and methods

Procedure details

6-Bromo-1,4-dimethylindoline-2,3-dione and 4-bromo-1,6-dimethylindoline-2,3-dione. A solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.912 g, 17.05 mmol) in chloroform (5 mL) was cooled down to 0° C. under nitrogen gas and oxalyl chloride (1.492 mL, 17.05 mmol) was added dropwise, to form a pale yellow solid. To this solid was added slowly 3-bromo-N,N,5-trimethylaniline (0.73 g, 3.41 mmol) in chloroform (3 mL) at 0° C. The reaction mixture changed from a yellow suspension to a brown suspension. The reaction mixture was then warmed to room temperature, transferred into a sealed tube and heated to 90° C. for 3 h. The reaction mixture was neutralized with 10% sodium hydroxide solution to pH 8-9. The water layer was extracted with ethyl acetate (3×100 mL), washed with saturated ammonium chloride and brine, dried over magnesium sulfate, filtered and concentrated down to give the mixture of regioisomers as a red-brown solid. The regioisomers were separated by column chromatography (eluting with 0-100% ethyl acetate in hexane). The least polar compound was identified as 6-bromo-1,4-dimethylindoline-2,3-dione (0.34 g, 39.2%). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.27 (s, 1H), 7.21 (s, 1H), 3.12 (s, 3H), 2.44 (s, 3H). MS (ESI) m/z 256.1 [M+2]+. The regiochemistry was confirmed by NOE (NOE-NMR (400 MHz, DMSO-d6) δ (ppm) 2.44 (irradiated peak suppressed one major peak at 7.21 ppm). The most polar compound spot was identified as 4-bromo-1,6-dimethylindoline-2,3-dione and was further purified by trituration with methanol (0.146 g, 17%). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.16 (s, 1H), 7.02 (s, 1H), 3.11 (s, 3H), 2.38 (s, 3H). MS (ESI) m/z 256.1 [M+2]+. The regiochemistry was confirmed by nOE (NOE-NMR (400 MHz, DMSO-d6) δ (ppm) 2.38 (irradiated peak suppressed two major peaks at 7.02 and 7.16 ppm).
Name
6-Bromo-1,4-dimethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromo-1,6-dimethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.912 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.492 mL
Type
reactant
Reaction Step Four
Quantity
0.73 g
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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